

Application Notes: DL-alpha-Tocopherol-13C3 as an Internal Standard in LC-MS

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Compound of Interest

Compound Name: DL-alpha-Tocopherol-13C3

Cat. No.: B12053665

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Introduction

DL-alpha-Tocopherol, the most biologically active form of Vitamin E, is a fat-soluble antioxidant crucial in protecting cells from oxidative stress.[1] Accurate quantification of α -tocopherol in various biological and pharmaceutical matrices is essential for clinical research, nutritional studies, and quality control. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as **DL-alpha-Tocopherol-13C3**, is critical for achieving accurate and precise quantification by compensating for matrix effects and variations during sample preparation and analysis.[2]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a robust analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. **DL-alpha-Tocopherol-13C3** serves as an ideal internal standard for α -tocopherol analysis as it shares identical chemical and physical properties with the native analyte but has a different mass due to the incorporation of three ^{13}C atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or variations in instrument response.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS methods utilizing a stable isotope-labeled internal standard for α -tocopherol analysis. While the specific data below may be derived from methods using deuterated standards like d6- α -tocopherol, they are representative of the performance expected with **DL- α -Tocopherol-13C3**.

Table 1: Method Validation Parameters for α -Tocopherol Analysis

Parameter	Serum/Plasma	E-liquids
Linearity Range	0.05 - 2 mg/dL[3]	1 - 50 ng/mL
Coefficient of Determination (r^2)	≥ 0.985 [3]	> 0.99
Limit of Detection (LOD)	0.025 mg/dL[3]	0.8 pg/mg[4]
Lower Limit of Quantification (LLOQ)	0.05 mg/dL[3]	2.5 ng/mL
Recovery	96.5 - 99.8%[3]	Not specified
Intra-day Precision (%CV)	4.2 - 4.9%[3]	$< 15\%$
Inter-day Precision (%CV)	5.0 - 5.9%[3]	$< 15\%$

Table 2: Representative Mass Spectrometric Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
α -Tocopherol	431.4	165.1	20
DL- α -Tocopherol-13C3	434.4	168.1	20

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Experimental Protocols

Below are detailed protocols for the analysis of α -tocopherol in serum/plasma and e-liquids using **DL-alpha-Tocopherol-13C3** as an internal standard.

Protocol 1: Analysis of α -Tocopherol in Human Serum/Plasma

1. Materials and Reagents

- DL-alpha-Tocopherol (analyte standard)
- **DL-alpha-Tocopherol-13C3** (internal standard)
- Methanol (LC-MS grade)[3]
- Ethanol (analytical grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Human serum/plasma samples
- Solid Phase Extraction (SPE) cartridges (e.g., Oasis PRiME HLB)[5]

2. Standard and Internal Standard Preparation

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-alpha-Tocopherol in methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **DL-alpha-Tocopherol-13C3** in methanol.
- Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the analyte stock solution with methanol to cover the desired concentration range (e.g., 0.05 - 2

mg/dL).[3]

- Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the internal standard stock solution with methanol.[5]

3. Sample Preparation

- Pipette 100 µL of serum/plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[5]
- Add 50 µL of the internal standard working solution (~20 µg/mL) to each tube.[5]
- Add 450 µL of ethanol to precipitate proteins.[5]
- Vortex mix for 30 seconds.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube.
- For further cleanup and concentration, perform Solid Phase Extraction (SPE) as described in the literature, for example, using an Oasis PRiME HLB 96-well µElution Plate.[5]
- Evaporate the final eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

- LC System: UPLC or HPLC system
- Column: A C18 reversed-phase column (e.g., ACQUITY UPLC HSS PFP, 1.8 µm, 2.1 × 50 mm) is suitable.
- Mobile Phase A: Water with 2 mM ammonium acetate and 0.1% formic acid.
- Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.

- Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the analyte from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10-20 μ L.
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the transitions for α -tocopherol and **DL- α -Tocopherol-13C3** as listed in Table 2.

5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of α -tocopherol in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of α -Tocopherol in E-liquids

1. Materials and Reagents

- DL- α -Tocopherol (analyte standard)
- **DL- α -Tocopherol-13C3** (internal standard)
- Methanol (LC-MS grade)^[4]
- E-liquid samples

2. Standard and Internal Standard Preparation

- Prepare stock and working solutions of the analyte and internal standard in methanol as described in Protocol 1.

3. Sample Preparation

- Accurately weigh 500 mg of the e-liquid sample into a 5 mL volumetric flask.[4]
- Add 100 μ L of the internal standard working solution.[4]
- Fill the flask to the mark with methanol.[4]
- Vortex until the sample is completely dissolved.
- Transfer an aliquot to an LC vial for analysis.[4]

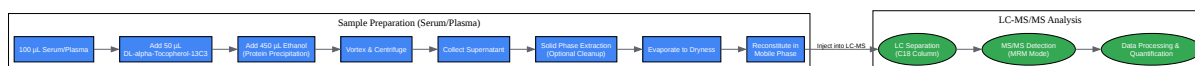
4. LC-MS/MS Conditions

- Follow the LC-MS/MS conditions as outlined in Protocol 1. The mobile phase and gradient may need to be optimized for the specific e-liquid matrix.

5. Data Analysis

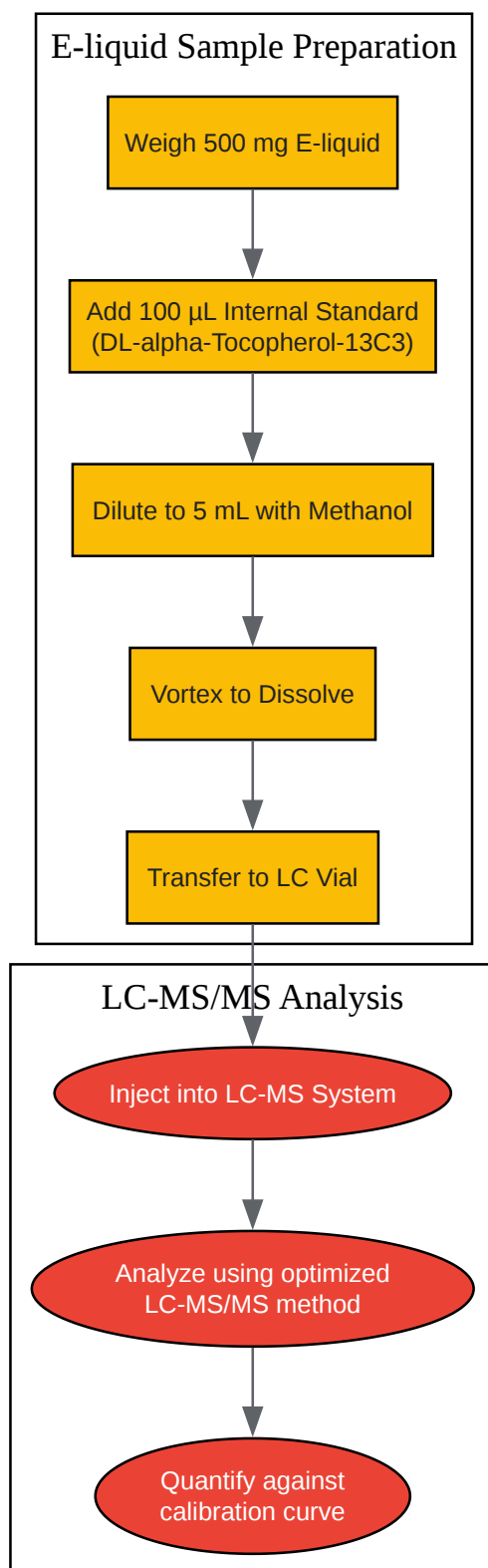
- Perform data analysis as described in Protocol 1.

Diagrams



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Caption: Experimental workflow for the analysis of α -tocopherol in serum/plasma.



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Caption: Simplified workflow for α -tocopherol analysis in e-liquids.

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